molecular formula C7H3BrCl2O B1503805 3-Bromo-5-chlorobenzoyl chloride CAS No. 21900-27-6

3-Bromo-5-chlorobenzoyl chloride

Cat. No. B1503805
CAS RN: 21900-27-6
M. Wt: 253.9 g/mol
InChI Key: AFMZOCJLKKONRO-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O . It has a molecular weight of 253.91 .


Synthesis Analysis

The synthesis of similar compounds often involves sulfonation reactions, catalytic chlorination reactions, and sulfur dioxide removal chlorination reactions . Another method involves reacting aryl carboxylic acid with DMF .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chlorobenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and benzoyl chloride groups .

Scientific Research Applications

Synthesis Applications

3-Bromo-5-chlorobenzoyl chloride is a versatile reagent in the synthesis of heterocyclic compounds and functionalized materials. For example, Ashry et al. (2006) demonstrated its use in the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under both classical and microwave irradiation conditions, showcasing its utility in regioselective S-alkylation reactions Ashry, Kassem, Abdel-Hamid, Louis, Khattab, & Aouad, 2006.

Catalysis and Reaction Mechanisms

The compound also plays a crucial role in studies of catalysis and reaction mechanisms. Vaillard et al. (2004) described a process for tin-free hydrodehalogenation and reductive radical cyclization reactions, indicating a broader scope of reactions where 3-Bromo-5-chlorobenzoyl chloride can be employed to achieve high yields of reduced products Vaillard, Postigo, & Rossi, 2004.

Environmental Chemistry

In environmental chemistry, 3-Bromo-5-chlorobenzoyl chloride is studied for its effects on methyl halide production in natural processes, such as those by Rhew et al. (2003) demonstrating the genetic control of methyl halide production in Arabidopsis and suggesting a potential for understanding atmospheric contributions of similar compounds Rhew, Østergaard, Saltzman, & Yanofsky, 2003.

Analytical Chemistry

In analytical applications, Verma et al. (1978) highlighted its use in the titrimetric determination of organic compounds, providing insights into methodologies for precise quantification of various chemicals Verma, Srivastava, Ahmed, & Bose, 1978.

Atmospheric Chemistry

The role of compounds like 3-Bromo-5-chlorobenzoyl chloride in atmospheric chemistry, particularly in bromine cycling and its effects on ozone layer dynamics, is discussed in studies such as that by Wofsy, McElroy, & Yung (1975), which explore the implications for ozone recombination and the efficiency of bromine compared to other halogens Wofsy, McElroy, & Yung, 1975.

Safety And Hazards

3-Bromo-5-chlorobenzoyl chloride is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures.

properties

IUPAC Name

3-bromo-5-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZOCJLKKONRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679245
Record name 3-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzoyl chloride

CAS RN

21900-27-6
Record name 3-Bromo-5-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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